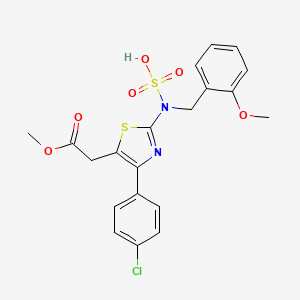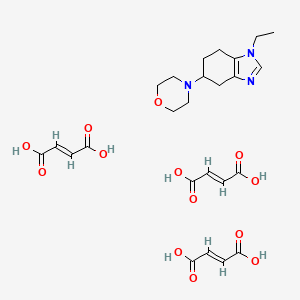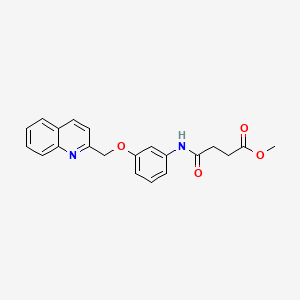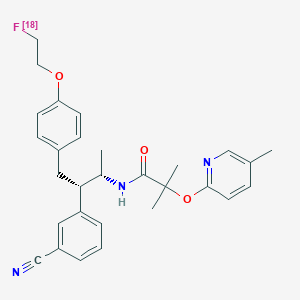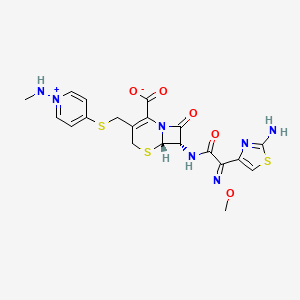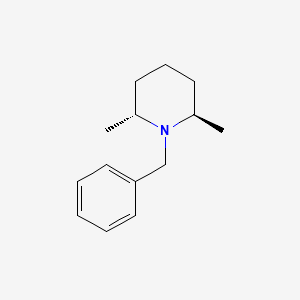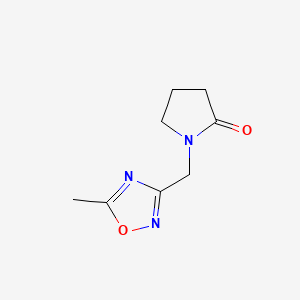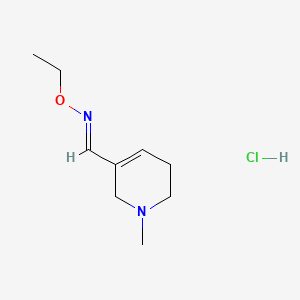
(E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride is a chemical compound with a complex structure that includes a pyridine ring, an ethyloxime group, and a monohydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridine ring, introduction of the methyl group, and the addition of the ethyloxime group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aldehydes or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its unique chemical properties may allow for the design of new therapeutic agents targeting specific diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-pyridinecarboxaldehyde: A related compound with a similar pyridine ring structure.
Ethyloxime derivatives: Compounds with similar ethyloxime groups that may exhibit comparable chemical properties.
Uniqueness
(E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-ethyloxime, monohydrochloride is unique due to its combination of functional groups and the presence of the monohydrochloride salt. This combination imparts specific chemical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
139886-22-9 |
|---|---|
Molekularformel |
C9H17ClN2O |
Molekulargewicht |
204.70 g/mol |
IUPAC-Name |
(E)-N-ethoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-3-12-10-7-9-5-4-6-11(2)8-9;/h5,7H,3-4,6,8H2,1-2H3;1H/b10-7+; |
InChI-Schlüssel |
DYESESMHQKGWGR-HCUGZAAXSA-N |
Isomerische SMILES |
CCO/N=C/C1=CCCN(C1)C.Cl |
Kanonische SMILES |
CCON=CC1=CCCN(C1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




